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Executive Summary
KIN1148 is a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I

(Retinoic acid-inducible gene I), demonstrating significant potential as an adjuvant for influenza

vaccines.[1][2] By directly binding to and activating RIG-I, KIN1148 triggers downstream

signaling cascades that lead to the activation of key transcription factors, including IRF3 and

NF-κB.[1][3] This activation results in the production of a unique profile of cytokines and

chemokines that promotes the maturation of dendritic cells (DCs), enhances antigen

presentation, and ultimately drives robust and broad-based humoral and cellular immune

responses against influenza viruses.[1][3] Preclinical studies have shown that KIN1148, when

co-administered with a suboptimal dose of a split influenza A virus (IAV) vaccine, significantly

enhances protection against lethal challenges with both H1N1 and highly pathogenic H5N1

influenza strains in mice.[1][2] Furthermore, KIN1148 has been shown to augment human

CD8+ T cell activation, suggesting its potential for efficacy in humans.[1][2] This document

provides a comprehensive overview of the core data and methodologies related to the

evaluation of KIN1148 as an influenza vaccine adjuvant.

Mechanism of Action: RIG-I Agonism and
Downstream Signaling
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KIN1148 functions as a direct agonist of RIG-I, a key pattern recognition receptor (PRR)

involved in the detection of viral RNA.[1][4] Unlike natural RIG-I ligands, KIN1148 activates

RIG-I in an RNA- and ATP-independent manner, representing a novel mode of activation.[1]

Upon binding, KIN1148 induces a conformational change in RIG-I, promoting its self-

oligomerization.[1] This leads to the recruitment of the downstream adaptor protein MAVS

(Mitochondrial Antiviral Signaling protein). The formation of the RIG-I/MAVS signaling complex

initiates two key downstream pathways:

IRF3 Activation: The MAVS signalosome recruits and activates TBK1 and IKKε, which in turn

phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates

to the nucleus, where it drives the expression of Type I interferons (IFNs) and other

interferon-stimulated genes (ISGs).[5][6]

NF-κB Activation: The signaling cascade also leads to the activation of the IKK complex,

which phosphorylates IκBα, leading to its degradation and the release of the NF-κB

transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-

inflammatory cytokines and chemokines.[1]

Cytoplasm

Nucleus

KIN1148 RIG-I
Binds Active RIG-I

(Oligomerized)
Activates

MAVS
Recruits

TBK1/IKKε

IKK Complex

IRF3Phosphorylates

NF-κB/IκB
Phosphorylates IκB

pIRF3

pIRF3 DimerTranslocates

NF-κB
Releases

NF-κB

Translocates

IFNs & ISGs
Induces Transcription

Pro-inflammatory
Cytokines & Chemokines

Induces Transcription

Click to download full resolution via product page

Caption: KIN1148-induced RIG-I signaling pathway.
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Quantitative In Vivo Efficacy in Murine Influenza
Challenge Models
KIN1148 has been evaluated as an adjuvant for a split H1N1 A/California/07/2009 influenza

vaccine in a prime-boost mouse model.[6][7] The studies demonstrated a significant

enhancement in protection against a lethal challenge with a mouse-adapted H1N1

A/California/04/2009 virus.[6]

Table 1: Survival and Weight Loss in H1N1 Challenged Mice

Treatment
Group

Vaccine Dose
(HA)

KIN1148 Dose
Survival Rate
(%)

Mean Weight
Loss (%) (Day
7 post-
challenge)

Vaccine +

KIN1148
0.6 µg 50 µg 100 < 5

Vaccine +

Vehicle
0.6 µg - 20 > 20

PBS - - 0 > 25

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Similar protective efficacy was observed in a lethal H5N1 challenge model, where KIN1148
adjuvanted a suboptimal dose of a split H5N1 vaccine.[1]

Enhancement of Humoral and Cellular Immunity
The adjuvant activity of KIN1148 leads to a significant enhancement of both humoral and

cellular immune responses.

Humoral Immune Response
A prime-boost immunization with the KIN1148-adjuvanted vaccine induced significantly higher

titers of influenza-specific IgG antibodies compared to the vaccine with a vehicle control.[7]
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Importantly, only the prime-boost regimen with KIN1148 resulted in the production of functional

antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[6]

Table 2: Influenza-Specific Antibody Responses

Treatment Group
Total IgG Titer
(Post-boost)

Hemagglutination
Inhibition (HAI)
Titer (Post-boost)

Neutralizing
Antibody Titer
(Post-boost)

Vaccine + KIN1148
Significantly increased

vs. Vehicle
> 1:40

Significantly increased

vs. Vehicle

Vaccine + Vehicle Baseline < 1:10 Baseline

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Cellular Immune Response
KIN1148 promotes a robust T-cell response, characterized by an increase in influenza virus-

specific Th2 and IL-10 producing T-cells in the lungs and lung-draining lymph nodes following

viral challenge.[6] This suggests that KIN1148 may help to mitigate the immunopathology often

associated with severe influenza infections.[6] Furthermore, ex vivo studies have demonstrated

that KIN1148 promotes the maturation of human monocyte-derived dendritic cells (moDCs)

and enhances antigen-dependent activation of human CD8+ T cells.[1]

Table 3: Human Dendritic Cell Maturation Markers

Treatment CD83 Expression (MFI) CD86 Expression (MFI)

KIN1148 Increased vs. DMSO Increased vs. DMSO

LPS (Positive Control) Increased vs. DMSO Increased vs. DMSO

DMSO (Vehicle) Baseline Baseline

MFI: Mean Fluorescence Intensity. Data synthesized from Hemann EA, et al. J Immunol. 2023.

[1]
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Experimental Protocols
KIN1148 Formulation
For in vivo studies, KIN1148 is formulated in liposomes to improve its solubility and

pharmacokinetic properties.[1][7]

Composition: Phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in

phosphate-buffered saline (PBS).[7]

Preparation: The components are mixed and subjected to 6 hours of ultrasonication to form

liposomes.[7]

Final Concentration: KIN1148 at 5 mg/mL and phospholipids at 40 mg/mL.[7]

Storage: Stable for at least 4 months at 4°C.[7][8]

In Vivo Mouse Immunization and Challenge
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Caption: Murine immunization and challenge workflow.

Animals: C57BL/6J mice.[1]

Immunization: Mice are immunized intramuscularly (i.m.) on day 0 (prime) and day 21

(boost).[7]

Vaccine and Adjuvant: A suboptimal dose of split influenza vaccine (e.g., 0.6 µg HA) is mixed

with KIN1148 liposomes (50 µg KIN1148) or blank liposomes (vehicle control) prior to

injection.[7][8]

Challenge: On day 42 (21 days post-boost), mice are challenged intranasally with a lethal

dose (10x LD50) of mouse-adapted influenza virus.[7]
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Monitoring: Mice are monitored daily for weight loss and signs of disease for 14 days post-

challenge.[7]

Cellular Assays
IRF3 Translocation Assay:

Cell Line: PH5CH8 cells.[7]

Treatment: Cells are treated with varying concentrations of KIN1148 or DMSO (vehicle

control).[1]

Analysis: Nuclear translocation of IRF3 is assessed by immunofluorescence microscopy

or Western blot of nuclear and cytoplasmic fractions.[6][7]

Gene Expression Analysis (qRT-PCR):

Cell Lines: HEK293 cells, THP-1 cells.[1]

Treatment: Cells are treated with KIN1148, vehicle, or a positive control (e.g., Sendai virus

infection).[1]

RNA Extraction and cDNA Synthesis: RNA is extracted and reverse transcribed into cDNA.

[1]

qRT-PCR: Relative quantification of target genes (e.g., IFIT1, IL6) is performed using

SYBR Green, normalizing to a housekeeping gene (e.g., GAPDH).[1]

Human Dendritic Cell Maturation Assay:

Cell Preparation: Human monocytes are isolated from peripheral blood mononuclear cells

(PBMCs) and differentiated into moDCs.

Treatment: moDCs are treated with KIN1148, LPS (positive control), or DMSO for 18

hours.[1]

Analysis: Expression of cell surface maturation markers (e.g., CD83, CD86) is quantified

by flow cytometry.[1]
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Conclusion and Future Directions
KIN1148 represents a promising new class of vaccine adjuvants that leverages the RIG-I

signaling pathway to elicit a potent and multifaceted immune response to influenza vaccination.

Its ability to enhance both humoral and cellular immunity, coupled with its dose-sparing effect,

makes it a valuable candidate for improving the efficacy of existing and future influenza

vaccines.[1] Future studies will likely focus on further elucidating the breadth of protection

against heterosubtypic influenza strains, evaluating its efficacy in other preclinical models

(including aged models), and ultimately, advancing KIN1148 into clinical development.[1] The

unique Th2 and immunoregulatory cytokine profile induced by KIN1148-adjuvanted vaccines

also warrants further investigation for its potential to mitigate vaccine-associated

immunopathology.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus
vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

3. researchgate.net [researchgate.net]

4. biorxiv.org [biorxiv.org]

5. immune-system-research.com [immune-system-research.com]

6. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating
the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating
the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

8. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [KIN1148: A Novel Small-Molecule Adjuvant for
Enhanced Influenza Vaccine Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608346#kin1148-as-an-influenza-vaccine-adjuvant]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b608346?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149148/
https://www.benchchem.com/product/b608346?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149148/
https://www.benchchem.com/product/b608346?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28279563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11514956/
https://www.benchchem.com/product/b608346?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149148/
https://ohsu.elsevierpure.com/en/publications/a-small-molecule-rig-i-agonist-serves-as-an-adjuvant-to-induce-br/
https://www.researchgate.net/publication/278217191_Small_molecule_RIG-I_agonists_as_vaccine_adjuvants_and_antiviral_therapy
https://www.biorxiv.org/content/10.1101/2022.09.20.508779v1
https://www.immune-system-research.com/2019/07/13/kin1148-an-irf3-agonist-acts-as-an-influenza-vaccine-adjuvant/
https://pubmed.ncbi.nlm.nih.gov/28279563/
https://pubmed.ncbi.nlm.nih.gov/28279563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11514956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11514956/
https://www.medchemexpress.com/KIN1148.html
https://www.benchchem.com/product/b608346#kin1148-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/product/b608346#kin1148-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/product/b608346#kin1148-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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